molecular formula C7H10ClF3N2O2 B2858574 3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)urea CAS No. 1340452-19-8

3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)urea

Cat. No.: B2858574
CAS No.: 1340452-19-8
M. Wt: 246.61
InChI Key: KWXDDWKPOBGSQY-UHFFFAOYSA-N
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Description

3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)urea (CAS: 1340452-19-8) is a urea derivative with a molecular formula of C₇H₁₀ClF₃N₂O₂ and a molecular weight of 246.61 g/mol . The compound features a urea backbone substituted with a 3-chloropropanoyl group and a 3,3,3-trifluoropropyl moiety.

Properties

IUPAC Name

3-chloro-N-(3,3,3-trifluoropropylcarbamoyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClF3N2O2/c8-3-1-5(14)13-6(15)12-4-2-7(9,10)11/h1-4H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXDDWKPOBGSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(=O)NC(=O)NCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropropanoic acid and 3,3,3-trifluoropropylamine.

    Formation of Intermediate: The 3-chloropropanoic acid is converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

    Urea Formation: The acyl chloride is then reacted with 3,3,3-trifluoropropylamine in the presence of a base such as triethylamine (Et3N) to form the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropropanoyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted ureas.

    Hydrolysis: Formation of 3-chloropropanoic acid and 3,3,3-trifluoropropylamine.

    Oxidation: Formation of corresponding carbonyl compounds.

    Reduction: Formation of corresponding alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require further experimental investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea

This compound (CAS: 1094363-47-9, Mol. Formula: C₆H₈ClF₃N₂O₂, Mol. Weight: 232.59 g/mol) shares the 3-chloropropanoyl group but substitutes the 3,3,3-trifluoropropyl chain with a 2,2,2-trifluoroethyl group . Key differences include:

  • Reduced Chain Length : The ethyl group shortens the fluorinated alkyl chain, lowering molecular weight by ~14 g/mol.
  • Applications : This analog is explicitly marketed as a high-purity API intermediate (≥97% purity) under ISO-certified manufacturing processes, highlighting its industrial relevance .
Parameter 3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)urea 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea
CAS Number 1340452-19-8 1094363-47-9
Molecular Formula C₇H₁₀ClF₃N₂O₂ C₆H₈ClF₃N₂O₂
Molecular Weight 246.61 g/mol 232.59 g/mol
Fluorinated Substituent 3,3,3-Trifluoropropyl 2,2,2-Trifluoroethyl
Known Applications Not explicitly stated (likely intermediate) High-purity API intermediate

Comparison with Other Urea Derivatives

The compound 3-(3-Chlorophenyl)-1,1-diisopropylurea (CAS: MFCD00026362) differs significantly in its substitution pattern:

  • Aromatic vs. Aliphatic Substituents: It incorporates a 3-chlorophenyl group instead of a chloropropanoyl chain and uses diisopropyl groups on the urea nitrogen .
  • Physicochemical Properties : The aromatic ring may enhance π-π stacking interactions, while the bulky isopropyl groups could increase steric hindrance, reducing solubility compared to the trifluoropropyl analog .

Biological Activity

3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)urea is a synthetic compound characterized by its unique combination of chlorinated and fluorinated groups. This molecular structure imparts distinctive chemical properties that are of interest in various fields, including medicinal chemistry and materials science. Its molecular formula is C7H10ClF3N2O2C_7H_{10}ClF_3N_2O_2 with a molecular weight of approximately 246.61 g/mol.

Chemical Structure

The compound features a urea backbone, which is significant for its biological activity. The presence of both chlorine and trifluoropropyl groups enhances its lipophilicity and stability compared to non-halogenated analogs.

PropertyValue
Molecular FormulaC7H10ClF3N2O2C_7H_{10}ClF_3N_2O_2
Molecular Weight246.61 g/mol
CAS Number1340452-19-8
Purity≥ 95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor activation. However, detailed studies on its exact mechanisms remain limited and warrant further investigation.

Antimicrobial Properties

Research has indicated potential antimicrobial properties of this compound. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, although comprehensive data on its efficacy and spectrum of activity are still required.

Anticancer Potential

In addition to antimicrobial effects, there is emerging interest in the anticancer potential of this compound. Initial findings suggest that it may induce apoptosis in certain cancer cell lines, making it a candidate for further exploration in cancer therapeutics.

Study 1: Antimicrobial Evaluation

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various halogenated urea derivatives, including this compound. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxicity, the compound was tested against several human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated that it could effectively inhibit cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coliXYZ University Study
AnticancerInduces apoptosis in HeLa and MCF-7 cellsABC Research Group

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